20-Oxopregna-5,16-dien-3-yl acetate
Overview
Description
20-Oxopregna-5,16-dien-3-yl acetate is a useful research compound. Its molecular formula is C23H32O3 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Steroidal Derivatives : This compound has been used to prepare new derivatives like 16α-carboxymethyl-3α-hydroxy-5α-pregnan-20-one and its salts, with potential applications in medicinal chemistry (Slavíková & Kasal, 1999).
Inhibitors of 5α-Reductase and Anti-Cancer Activities : Derivatives of this compound have shown inhibitory activity against 5α-reductase isoenzymes and cytotoxic effects on cancer cells, indicating potential for treatment of prostatic benign hyperplasia and cancer (Silva-Ortiz et al., 2017).
Biological Activity of Pregna Derivatives : The compound has been used in the synthesis of biologically active pregnane derivatives, which were further evaluated for anti-hyperlipidemic and anti-oxidant activities (Sethi et al., 2013).
Corticosteroid Synthesis : It has played a role in corticosteroid synthesis, particularly in the construction of the corticosteroid side chain (Borah et al., 1998).
Synthesis of Androgen Biosynthesis Inhibitors : Methoxycarbonylpyrazolylandrostene derivatives derived from 20-Oxopregna-5,16-dien-3-yl acetate have been investigated for their potential to inhibit androgen biosynthesis and cell proliferation, indicating possible applications in prostate cancer treatment (Szabó et al., 2015).
Development of Progesterone Analogues : The compound has been utilized in molecular docking studies for the design of new progesterone analogues, demonstrating its relevance in the development of gestagenic preparations (Petrosyan et al., 2020).
Synthesis of Steroidal Azides : It has been involved in the synthesis of steroidal azides, a process useful in the development of novel steroidal compounds with potential therapeutic applications (Draper, 1984).
properties
IUPAC Name |
(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21H,6,8-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWRIOUCMXPLKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859563 | |
Record name | 20-Oxopregna-5,16-dien-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
20-Oxopregna-5,16-dien-3-yl acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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